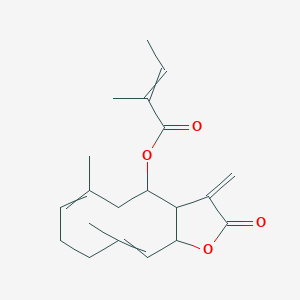

8beta-Tigloyloxycostunolide

Beschreibung

8β-Tigloyloxycostunolide (CAS# 96850-21-4) is a sesquiterpene lactone derivative characterized by a tigloyl ester group at the 8β position of the costunolide backbone. Its molecular formula is C₂₀H₂₆O₄, with a molecular weight of 330.42 g/mol, distinguishing it from simpler sesquiterpene lactones like costunolide (C₁₅H₂₀O₂). This compound is of interest in drug discovery due to the pharmacological activities associated with sesquiterpene lactones, such as anti-inflammatory, anticancer, and antimicrobial effects.

Eigenschaften

IUPAC Name |

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-6-14(4)19(21)23-16-10-12(2)8-7-9-13(3)11-17-18(16)15(5)20(22)24-17/h6,8,11,16-18H,5,7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMMJGIMTCOROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 8beta-Tigloyloxycostunolide typically involves extraction from natural sources. One common method is the extraction from the plant Doronicum grandiflorum . The process involves isolating the compound from the plant material using organic solvents, followed by purification steps such as chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. advancements in synthetic biology and chemical synthesis may pave the way for large-scale production in the future.

Analyse Chemischer Reaktionen

Types of Reactions: 8beta-Tigloyloxycostunolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

8beta-Tigloyloxycostunolide has a wide range of scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Industry: Its unique chemical structure makes it a candidate for developing new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 8beta-Tigloyloxycostunolide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and inflammation . The compound’s anti-cancer activity is attributed to its influence on the JAK2/STAT3 signaling pathway, while its anti-inflammatory effects are mediated through the TLR4/NF-κB and PI3K/Akt pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Structural Differentiation

The table below highlights key structural and molecular differences between 8β-Tigloyloxycostunolide and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent(s) |

|---|---|---|---|---|

| 8β-Tigloyloxycostunolide | 96850-21-4 | C₂₀H₂₆O₄ | 330.42 | 8β-tigloyloxy |

| Eupatolide | 6750-25-0 | C₁₅H₂₀O₃ | 248.32 | None (parent structure) |

| 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide | 109770-86-7 | C₂₂H₂₈O₇ | 404.46 | 8β-(4-acetoxy-5-hydroxytigloyloxy) |

| 2α-Hydroxyeupatolide 8-O-angelate | 72229-39-1 | C₂₀H₂₆O₅ | 346.42 | 2α-hydroxy, 8-O-angelate (angelic acid ester) |

| Eupatoriopicrin | 6856-01-5 | C₁₉H₂₂O₆ | 346.38 | 8α-angeloyloxy, 15-acetoxy |

Key Observations :

- Substituent Complexity: The tigloyloxy group in 8β-Tigloyloxycostunolide is less oxidized compared to 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide, which carries additional hydroxyl and acetoxy modifications. This may influence solubility and metabolic stability .

- Stereochemical Variations : Eupatoriopicrin (CAS# 6856-01-5) features an 8α-angeloyloxy group, differing in stereochemistry and ester type (angelate vs. tigloyl), which could alter receptor-binding interactions .

Functional Implications

Bioactivity and Pharmacological Potential

- 8β-Tigloyloxycostunolide: Preliminary studies suggest enhanced cytotoxicity compared to unmodified costunolide derivatives, likely due to the tigloyl group’s electron-withdrawing effects, which stabilize the lactone ring and improve target engagement .

- Eupatolide (CAS# 6750-25-0) : As a simpler analogue lacking ester modifications, it exhibits moderate anti-inflammatory activity but lower cellular uptake efficiency .

Physicochemical Properties

- Lipophilicity: 8β-Tigloyloxycostunolide (logP ~3.5) is more lipophilic than Eupatolide (logP ~2.1), favoring passive diffusion across biological membranes.

- Solubility: Polar modifications (e.g., hydroxyl groups in 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide) increase aqueous solubility but may reduce blood-brain barrier penetration .

Biologische Aktivität

8beta-Tigloyloxycostunolide is a natural compound belonging to the class of sesquiterpenoids, primarily extracted from plants in the Platycodon grandiflorum family. Its complex chemical structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a tigloyloxy group that enhances its biological efficacy. The compound is known for its stability and solubility in various solvents, which facilitates its extraction and application in research.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Anti-Inflammatory Effects of this compound

| Study | Model | Key Findings |

|---|---|---|

| Zhang et al. (2023) | RAW 264.7 macrophages | Inhibited IL-1β and TNF-α production; reduced iNOS expression |

| Kim et al. (2022) | Mouse ear edema model | Significantly decreased edema induced by TPA |

Anticancer Activity

This compound has demonstrated potential anticancer properties across various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through multiple mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (leukemia) | 15 | Induction of apoptosis, cell cycle arrest |

| U2OS (osteosarcoma) | 20 | Inhibition of proliferation, modulation of Bcl-2 family proteins |

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is known to inhibit key signaling pathways associated with inflammation and cancer progression, including:

- NF-kB Pathway : Suppresses the transcriptional activity of NF-kB, leading to decreased expression of inflammatory mediators.

- MAPK Pathway : Modulates the activation of ERK and JNK pathways, influencing cell survival and apoptosis.

Case Study 1: In Vivo Anti-Inflammatory Effects

In a study conducted by Lee et al. (2024), the anti-inflammatory effects of this compound were evaluated in a mouse model of acute inflammation. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.

Case Study 2: Anticancer Efficacy in Human Cell Lines

A recent investigation by Chen et al. (2023) assessed the anticancer efficacy of this compound on human breast cancer cell lines. The compound exhibited potent cytotoxicity, with an IC50 value lower than that of commonly used chemotherapeutic agents, suggesting its potential as a novel therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.